molecular formula C14H10F3NO B1463206 5-Methyl-2-(3-trifluoromethylbenzoyl)pyridine CAS No. 1187170-16-6

5-Methyl-2-(3-trifluoromethylbenzoyl)pyridine

Cat. No. B1463206
M. Wt: 265.23 g/mol
InChI Key: DBAFTMIPOBQXTD-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-trifluoromethylbenzoyl)pyridine is a chemical compound with the molecular formula C14H10F3NO . It has a molecular weight of 265.23 . The IUPAC name for this compound is (5-methyl-2-pyridinyl)[3-(trifluoromethyl)phenyl]methanone .


Molecular Structure Analysis

The InChI code for 5-Methyl-2-(3-trifluoromethylbenzoyl)pyridine is 1S/C14H10F3NO/c1-9-5-6-12(18-8-9)13(19)10-3-2-4-11(7-10)14(15,16)17/h2-8H,1H3 . This code provides a detailed representation of the molecule’s structure.

Scientific Research Applications

Organometallic Complexes and Luminescence

  • Luminescent Properties : Rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbenes exhibit blue-green luminescence. These complexes are unique due to their emission wavelengths lying in the blue-green region, which is rare for rhenium(I) tricarbonyl complexes. The study provides insights into the photophysical properties of these complexes, potentially contributing to the development of new luminescent materials (Li et al., 2012).

Catalysis

  • Catalytic Activities : Ruthenium(II) carbonyl chloride complexes containing pyridine-functionalized bidentate N-heterocyclic carbenes have been explored for their catalytic activities. These complexes demonstrate efficiency in the transfer hydrogenation of acetophenone, indicating that the electronic effects of the N-heterocyclic carbene ligands influence their catalytic performance (Li et al., 2011).

Sensory Materials

  • Chemosensory Materials : Studies on polyfluorenes with pyridyl and triazole groups in the side chain have shown that these materials exhibit responsive properties to metal ions and H+. The presence of 5-methyl-3-(pyridin-2-yl)-1,2,4-triazole groups contributes to the quenching of fluorescence upon exposure to transition metal ions, highlighting their potential as tailored sensory materials (Du et al., 2007).

Polymer Science

  • Polyimide Synthesis : Aromatic polyimides containing pyridine and fluorine, synthesized from the polycondensation of diamine monomers like 2,6-bis(4-amino-2-trifluoromethylphenoxy-4'-benzoyl)pyridine with aromatic dianhydrides, exhibit excellent solubility and thermal stability. This research expands the library of high-performance materials suitable for advanced applications, including electronics and aerospace (Zhang et al., 2007).

Future Directions

Trifluoromethylpyridines, including 5-Methyl-2-(3-trifluoromethylbenzoyl)pyridine, are used in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have been introduced to the market . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

(5-methylpyridin-2-yl)-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c1-9-5-6-12(18-8-9)13(19)10-3-2-4-11(7-10)14(15,16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAFTMIPOBQXTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101193364
Record name (5-Methyl-2-pyridinyl)[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101193364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(3-trifluoromethylbenzoyl)pyridine

CAS RN

1187170-16-6
Record name (5-Methyl-2-pyridinyl)[3-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Methyl-2-pyridinyl)[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101193364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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